
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran ring system with hydroxyl groups at positions 6 and 7, a methyl group at position 4, and a phenylazo group at position 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- typically involves multiple steps. One common method includes the following steps:
Formation of the benzopyran ring: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group at position 4 can be introduced using methylating agents like methyl iodide in the presence of a base.
Azo coupling: The phenylazo group at position 8 can be introduced through a diazotization reaction followed by azo coupling with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Antioxidant activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Signal transduction: The compound can modulate signaling pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of hydroxyl groups.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the hydroxyl and phenylazo groups.
4-Methyl-7-hydroxycoumarin: Similar core structure but different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- is unique due to the presence of both hydroxyl and phenylazo groups, which confer distinct chemical and biological properties
特性
CAS番号 |
200354-67-2 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
6,7-dihydroxy-4-methyl-8-phenyldiazenylchromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-13(20)22-16-11(9)8-12(19)15(21)14(16)18-17-10-5-3-2-4-6-10/h2-8,19,21H,1H3 |
InChIキー |
ZKJURRDPBYHJRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


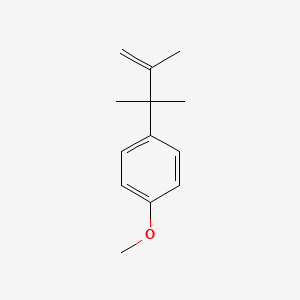
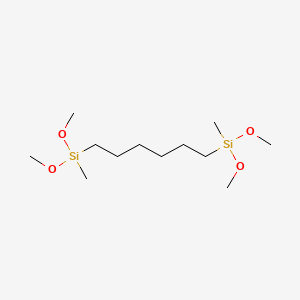

![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
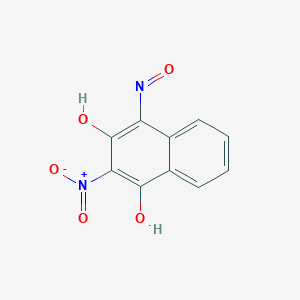
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
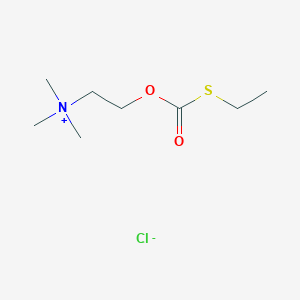
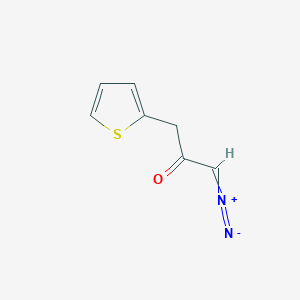
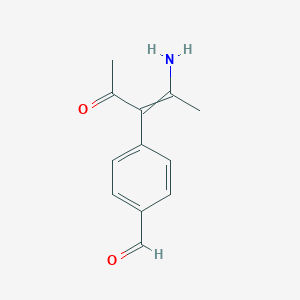
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
